molecular formula C14H10ClN3O3S B2401578 5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 865286-31-3

5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2401578
CAS RN: 865286-31-3
M. Wt: 335.76
InChI Key: REGPSZUCRKHKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a potent and selective direct Factor Xa inhibitor . It has excellent in vivo antithrombotic activity . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of 5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves the use of 5-chlorothiophene-2-carbonyl chloride . More details about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human Factor Xa has been determined . This has helped clarify the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide are not detailed in the search results, the compound is known to inhibit Factor Xa, a key enzyme in the coagulation cascade .

Mechanism of Action

The compound acts as a direct inhibitor of Factor Xa, a coagulation enzyme . This makes it a promising target for anticoagulant therapy . The interaction of the neutral ligand chlorothiophene in the S1 subsite of Factor Xa is crucial for its high potency and good oral bioavailability .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research will likely focus on clinical trials to determine its efficacy and safety in patients. Further optimization and investigation of similar compounds may also be a focus of future research.

properties

IUPAC Name

5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-20-9-4-2-3-8(7-9)13-17-18-14(21-13)16-12(19)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGPSZUCRKHKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.